molecular formula C5H4Cl2N2O B065873 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride CAS No. 173841-83-3

3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride

Cat. No. B065873
CAS RN: 173841-83-3
M. Wt: 179 g/mol
InChI Key: VFZHBVZIQASVCW-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including pharmaceuticals, pesticides, and agrochemicals. The compound is synthesized through a multi-step process, which involves the reaction of different reagents.

Mechanism Of Action

The mechanism of action of 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles, such as amines and alcohols, to form covalent bonds.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to have anti-tumor activity and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemistry and drug discovery. However, the compound is highly reactive and unstable, making it difficult to handle and store.

Future Directions

There are numerous future directions for research involving 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride. One area of interest is the development of new anti-inflammatory and anti-cancer agents based on the compound. Additionally, the compound could be used in the development of new pesticides and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for medicinal chemistry, biochemistry, and pharmacology. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.

Scientific Research Applications

The compound has numerous applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various compounds, including anti-inflammatory and anti-cancer agents. Additionally, it has been used in the development of new pesticides and agrochemicals.

properties

CAS RN

173841-83-3

Product Name

3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179 g/mol

IUPAC Name

5-chloro-2-methylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3

InChI Key

VFZHBVZIQASVCW-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)Cl)C(=O)Cl

Canonical SMILES

CN1C(=CC(=N1)Cl)C(=O)Cl

synonyms

1H-Pyrazole-5-carbonyl chloride, 3-chloro-1-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 3-chloro-1-methyl-5-pyrazole-carboxylic acid (the Compound No. 4.1 (a) of the present invention) were suspended in 200 ml of benzene, and 150 ml of thionyl chloride were added thereto dropwise. Then, the mixture was heat-refluxed for 4 hours. The reaction mixture was allowed to cool, and the solvent was then distilled off under reduced pressure. The resulting residue was distilled under reduced pressure to obtain 103 g of the intended 3-chloro-1-methyl-5-pyrazolecarbonyl chloride.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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